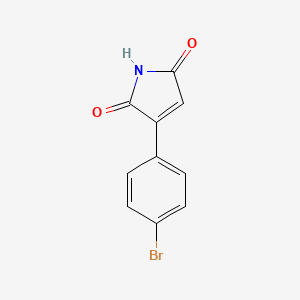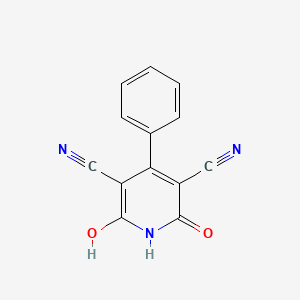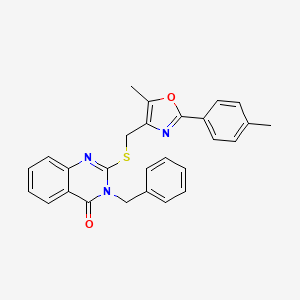![molecular formula C12H14O4 B2830625 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid CAS No. 2418663-56-4](/img/structure/B2830625.png)
2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid” has a CAS Number of 2418663-56-4 . It has a molecular weight of 222.24 . The IUPAC name for this compound is 2-((4-methoxybenzyl)oxy)cyclopropane-1-carboxylic acid . It is stored at room temperature and has a physical form of oil .
Physical And Chemical Properties Analysis
The compound is an oil that is stored at room temperature . It has a molecular weight of 222.24 . More detailed physical and chemical properties are not available in the searched resources.科学的研究の応用
Synthesis and Flavor Research
One application of compounds structurally related to 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is in the synthesis of novel flavors. For instance, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), a compound with a similar structure, was synthesized for potential use in tobacco flavoring. This process involved chlorine-addition, cyclopropanation reactions, and demethylation, yielding a high total yield of 61% and was confirmed through various spectroscopic methods, indicating potential for large-scale syntheses in flavor industries (Lu Xin-y, 2013).
Antimicrobial and Antioxidant Studies
Derivatives of cyclopropane-carboxylic acid, similar to the subject compound, have been studied for their antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and exhibited excellent antibacterial and antifungal properties, alongside significant antioxidant potential. This highlights the potential medicinal or preservative applications of such compounds (K. Raghavendra et al., 2016).
Substituent Effect in Ionization Studies
The ionization behavior of cyclopropanecarboxylic acids, with various substituents including methoxy groups, has been studied. These studies provide insights into the electronic effects of different substituents on the acid strength and the chemical shifts in NMR spectra, contributing to a better understanding of the molecular properties and reactivity of such compounds (Y. Kusuyama, 1979).
Stereocontrolled Synthesis
In stereocontrolled synthesis, compounds like (1S,2S)-2[(S)-Amino(4-methoxyphenyl)methyl]cyclopropan-1-ol have been prepared. Such research is crucial for the development of methods to obtain enantiomerically pure compounds, which are important in pharmaceuticals and materials science (M. Baird et al., 2001).
One-electron Oxidation Studies
One-electron oxidation of related compounds like 2-(4-methoxyphenyl)-2-methylpropanoic acid and 1-(4-methoxyphenyl)cyclopropanecarboxylic acid was studied in aqueous solution. Understanding the oxidation mechanisms and kinetics of such compounds is vital for their potential applications in organic synthesis and materials science (M. Bietti & A. Capone, 2008).
Crystal Structure and Antiproliferative Activity
Research into the crystal structure of derivatives like 1-(3-amino-4-morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, which have shown antiproliferative activity against cancer cell lines, is an example of the exploration of such compounds in medicinal chemistry (J. Lu et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-2-8(3-5-9)7-16-11-6-10(11)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCXUBHIZPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2830542.png)
![N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2830545.png)

![5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2830548.png)
![3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2830549.png)






![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide](/img/structure/B2830564.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)